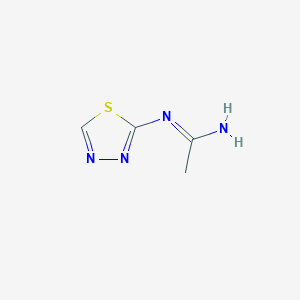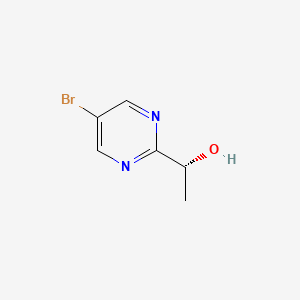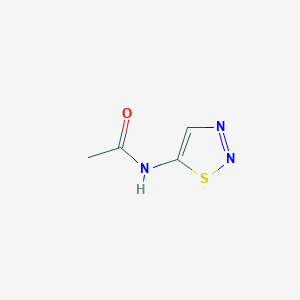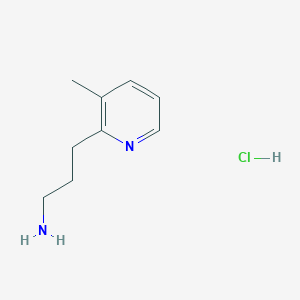![molecular formula C12H7N3O2S B13096478 6-(Pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylic acid CAS No. 959245-38-6](/img/structure/B13096478.png)
6-(Pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of thienopyridines. These compounds are characterized by a thiophene ring fused to a pyridine ring, with a pyrazine substituent at the 2-position and a carboxylic acid group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with a thiophene derivative under acidic conditions. The reaction is often catalyzed by a Lewis acid, such as aluminum chloride, to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Alkylated pyrazine derivatives.
Applications De Recherche Scientifique
6-(Pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mécanisme D'action
The mechanism of action of 6-(Pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins. The compound’s structure allows it to fit into the enzyme’s active site, blocking substrate access and leading to the inhibition of bacterial growth .
Comparaison Avec Des Composés Similaires
Thieno[2,3-B]pyridine-2-carboxamidine: Another thienopyridine derivative with similar structural features but different functional groups.
Pyrazine-2-carboxamide: A simpler pyrazine derivative with known anti-tubercular activity.
Uniqueness: 6-(Pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylic acid is unique due to its combination of a thienopyridine core with a pyrazine substituent, which imparts distinct electronic properties and reactivity. This makes it a versatile compound for various applications in medicinal chemistry and material science .
Propriétés
Numéro CAS |
959245-38-6 |
|---|---|
Formule moléculaire |
C12H7N3O2S |
Poids moléculaire |
257.27 g/mol |
Nom IUPAC |
6-pyrazin-2-ylthieno[3,2-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H7N3O2S/c16-12(17)8-6-18-10-3-7(4-15-11(8)10)9-5-13-1-2-14-9/h1-6H,(H,16,17) |
Clé InChI |
SYWURKUJLIHSRR-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=N1)C2=CC3=C(C(=CS3)C(=O)O)N=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[1,2,4]Thiadiazolo[2,3-a]pyridin-4-ium, 2-(methylamino)-, chloride](/img/structure/B13096445.png)
![2-Isopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carbaldehyde](/img/structure/B13096447.png)
![6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B13096453.png)
![4-(3-(4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propyl)morpholine](/img/structure/B13096454.png)



![tert-butyl N-[(2S)-butan-2-yl]carbamate](/img/structure/B13096470.png)
